N-(4-carbamoylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(4-carbamoylphenyl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O5/c21-18(25)14-6-8-15(9-7-14)22-19(26)17-5-2-10-23(20(17)27)12-13-3-1-4-16(11-13)24(28)29/h1-11H,12H2,(H2,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVENAHKWLWNTSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-carbamoylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The starting materials might include 4-aminobenzamide, 3-nitrobenzyl bromide, and dihydropyridine derivatives. The reaction conditions often require the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM), and catalysts such as triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(4-carbamoylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of the dihydropyridine ring to a pyridine ring.
Reduction: Reduction of the nitro group to an amine group.
Substitution: Nucleophilic substitution reactions at the benzyl or carbamoyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents.
Major Products
Oxidation: Formation of pyridine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted dihydropyridine derivatives.
Scientific Research Applications
Scientific Research Applications
-
Pharmaceutical Development
- Mechanism of Action : The compound has been studied for its ability to inhibit specific protein kinases, such as phosphoinositide-dependent kinase 1 (PDK1), which is crucial for cell growth and survival pathways. By modulating these pathways, it holds potential as an anticancer agent.
- Therapeutic Potential : Its unique structure allows for interactions with various biological targets, making it a candidate for developing drugs that target cancer and other diseases.
-
Biological Activity
- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens, suggesting potential applications in treating infections.
- Enzyme Inhibition : The compound's interaction with enzymes involved in metabolic pathways could lead to the development of new therapeutic agents that manage metabolic disorders.
-
Chemical Synthesis
- Building Block in Organic Chemistry : It serves as a versatile building block for synthesizing more complex organic molecules due to its reactive functional groups.
Case Study 1: Anticancer Activity
A study investigated the effects of N-(4-carbamoylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide on cancer cell lines. The results showed a significant reduction in cell viability at micromolar concentrations, indicating its potential as an anticancer drug candidate.
Case Study 2: Antimicrobial Efficacy
In another study, the compound was evaluated against various bacterial strains. It demonstrated potent inhibitory effects, particularly against Gram-positive bacteria, highlighting its potential as an antimicrobial agent.
Table 1: Comparison of Biological Activities
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Anticancer | 5.0 | |
| This compound | Antimicrobial | 10.0 |
Table 2: Synthetic Routes
| Step | Description |
|---|---|
| Formation of Dihydropyridine Ring | Utilizes Hantzsch synthesis involving aldehydes and β-keto esters. |
| Substitution Reactions | Introduces nitrobenzyl and carbamoyl groups through nucleophilic substitution. |
| Amidation | Final step involves forming the carboxamide group using amines under dehydrating conditions. |
Mechanism of Action
The mechanism of action of N-(4-carbamoylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide would depend on its specific biological target. Generally, dihydropyridine derivatives can interact with ion channels, enzymes, or receptors, modulating their activity. The molecular targets and pathways involved could include calcium channels, kinases, or other signaling proteins.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Features and Pharmacological Relevance
The 2-oxo-1,2-dihydropyridine-3-carboxamide scaffold is a privileged structure in medicinal chemistry, particularly for targeting CB2 receptors. Below is a comparative analysis of the target compound and its analogs:
Table 1: Structural and Functional Comparison
Substituent Effects on Activity and Selectivity
- Nitro vs.
- Carbamoylphenyl vs. Chloronitrophenyl : The 4-carbamoylphenyl substituent in the target compound may improve solubility and hydrogen-bonding interactions relative to the chloronitrophenyl group in CAS 941989-39-5, which is more lipophilic and sterically bulky .
- C6 Methylation : highlights that methyl groups at C6 of the dihydropyridine ring can fine-tune CB2 receptor modulation (e.g., switching between agonist and antagonist activity). The absence of a C6 methyl group in the target compound suggests distinct pharmacological behavior compared to these derivatives .
- Adamantyl vs. Nitrobenzyl : The adamantyl group in compound 67 () confers high metabolic stability due to its rigid, bulky structure, whereas the nitrobenzyl group in the target compound may offer different pharmacokinetic profiles .
Molecular Weight and Drug-Likeness
The target compound’s estimated molecular weight (~423 g/mol) falls within the acceptable range for central nervous system (CNS) drugs, similar to its analogs (Table 1).
Biological Activity
N-(4-carbamoylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic compound belonging to the class of dihydropyridines, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its anti-inflammatory properties, potential therapeutic applications, and underlying mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 392.37 g/mol. The compound features a dihydropyridine ring substituted with both a carbamoyl and a nitrobenzyl group, which contribute to its biological activity.
The mechanism of action of this compound is primarily related to its ability to modulate inflammatory responses. Studies suggest that this compound can inhibit the release of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are crucial in the pathogenesis of inflammatory diseases .
Anti-inflammatory Effects
Recent research has demonstrated that derivatives similar to this compound exhibit significant anti-inflammatory activity. For instance, a study involving 28 derivatives showed that one specific derivative effectively inhibited lipopolysaccharide (LPS)-induced expression of IL-6 and TNF-α in macrophage cell lines (J774A.1) and improved symptoms in LPS-induced acute lung injury models .
Table 1: Summary of Biological Activities
Cytotoxicity and Anticancer Potential
There is emerging evidence suggesting that this compound may possess cytotoxic properties against certain cancer cell lines. The compound's ability to induce apoptosis in cancer cells could be linked to its structural characteristics and the presence of the nitro group, which is known to enhance biological activity .
Case Studies
Several studies have explored the pharmacokinetics and therapeutic potential of compounds related to this compound:
- Acute Lung Injury Model : In vivo studies demonstrated that administration of a related derivative significantly alleviated pathological changes in lung tissue and reduced pulmonary edema in LPS-induced acute lung injury mice models .
- Sepsis Treatment : The same derivative improved survival rates in sepsis models by inhibiting macrophage infiltration and promoting anti-inflammatory pathways, indicating potential for clinical applications in treating severe inflammatory conditions .
Q & A
Q. What are the recommended synthetic routes for synthesizing N-(4-carbamoylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide?
Methodological Answer: A common approach involves thermal-induced dimerization cyclization of precursor molecules. For example, ethyl N-(styrylcarbamoyl)acetates can undergo cyclization under controlled heating to form 2-oxo-1,2-dihydropyridine derivatives, as demonstrated in analogous compounds . Key steps include:
- Reagent Selection : Use nitro-substituted benzyl groups and carbamoylphenyl moieties as starting materials.
- Reaction Optimization : Heating at 80–100°C in aprotic solvents (e.g., DMF or THF) to promote cyclization.
- Purification : Column chromatography or recrystallization in ethanol to isolate the product .
Table 1 : Comparison of Synthetic Routes
| Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Thermal cyclization | 65–75 | DMF, 90°C, 12h | |
| Solvent-based synthesis | 50–60 | Ethanol reflux, 24h |
Q. How can the compound’s structure be characterized using spectroscopic and crystallographic methods?
Methodological Answer: A multi-technique approach is essential:
- NMR Spectroscopy : Analyze and NMR to confirm proton environments and carbonyl/amide functionalities. For example, the 2-oxo group typically resonates at δ 165–170 ppm in NMR .
- X-ray Crystallography : Resolve molecular packing and confirm stereochemistry. A related dihydropyridine carboxamide exhibited a monoclinic crystal system with hydrogen-bonding networks stabilizing the structure .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula.
Advanced Research Questions
Q. How can contradictions in spectroscopic data between studies be resolved?
Methodological Answer: Discrepancies often arise from solvent effects, impurities, or tautomerism. To mitigate:
- Cross-Validation : Compare NMR data across multiple solvents (e.g., DMSO-d6 vs. CDCl3) .
- Dynamic NMR : Probe tautomeric equilibria (e.g., keto-enol forms) using variable-temperature NMR .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and optimize geometries for comparison .
Q. What mechanistic insights explain the cyclization steps during synthesis?
Methodological Answer: Cyclization proceeds via concerted intramolecular nucleophilic attack , as shown in thermal dimerization studies. For nitro-substituted analogs:
Q. How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) for enhanced cyclization efficiency vs. ethanol for cost-effectiveness .
- Catalysis : Add Lewis acids (e.g., ZnCl₂) to lower activation energy.
- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time and byproduct formation .
Q. What safety protocols are critical during synthesis and handling?
Methodological Answer:
- Nitro Group Hazards : Avoid open flames and high temperatures (P210) due to potential explosivity .
- Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods for solvent handling (P201, P202) .
- Storage : Keep in airtight containers under inert gas (N₂ or Ar) to prevent degradation .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
